Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyrazine with ethyl 2-bromoacetate under basic conditions, followed by methoxylation . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 8-(4-morpholinyl)imidazo[1,2-a]pyrazine-2-carboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific methoxy group, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)7-6-13-5-4-11-9(15-2)8(13)12-7/h4-6H,3H2,1-2H3 |
InChI Key |
HETPHNLYZNQTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=N1)OC |
Origin of Product |
United States |
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